![molecular formula C7H4N2O B13745982 3H-pyrrolo[3,4-c]pyridin-3-one CAS No. 444347-45-9](/img/structure/B13745982.png)
3H-pyrrolo[3,4-c]pyridin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-pyrrolo[3,4-c]pyridin-3-one is a heterocyclic compound that features a five-membered pyrrole ring fused to a six-membered pyridine ring. This compound is part of the broader class of pyrrolopyridines, which are known for their diverse pharmacological properties. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry, with applications in various therapeutic areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-pyrrolo[3,4-c]pyridin-3-one typically involves cyclization reactions. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with α,β-unsaturated carbonyl compounds can lead to the formation of the desired pyrrolopyridine scaffold .
Industrial Production Methods
Industrial production of this compound often involves multi-step synthesis processes that are optimized for yield and purity. These processes may include the use of catalysts and specific reaction conditions to ensure efficient cyclization and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
3H-pyrrolo[3,4-c]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine or pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted pyrrolopyridines, depending on the specific reagents and conditions used .
Scientific Research Applications
3H-pyrrolo[3,4-c]pyridin-3-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibitors and receptor modulators.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3H-pyrrolo[3,4-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes such as topoisomerase I, which is crucial for DNA replication and repair. This inhibition can lead to the disruption of cancer cell proliferation. Additionally, it may modulate receptor activity in the nervous system, contributing to its analgesic and sedative effects .
Comparison with Similar Compounds
3H-pyrrolo[3,4-c]pyridin-3-one can be compared with other similar compounds such as:
Pyrrolo[3,4-b]pyridine: Another isomer with different pharmacological properties.
Pyrrolo[1,2-a]pyrazine: Known for its antimicrobial and kinase inhibitory activities.
Pyrrolo[2,3-c]quinoline: Used in the synthesis of various bioactive molecules .
The uniqueness of this compound lies in its specific arrangement of nitrogen atoms and its broad spectrum of biological activities, making it a versatile scaffold in drug discovery .
Properties
CAS No. |
444347-45-9 |
|---|---|
Molecular Formula |
C7H4N2O |
Molecular Weight |
132.12 g/mol |
IUPAC Name |
pyrrolo[3,4-c]pyridin-3-one |
InChI |
InChI=1S/C7H4N2O/c10-7-6-4-8-2-1-5(6)3-9-7/h1-4H |
InChI Key |
DTIXNTPMSSBFKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1C=NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


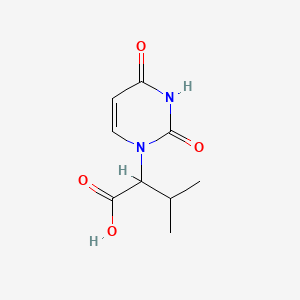


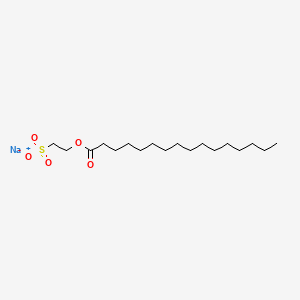
![Ethene;prop-1-ene;tricyclo[5.2.1.02,6]deca-3,8-diene](/img/structure/B13745939.png)

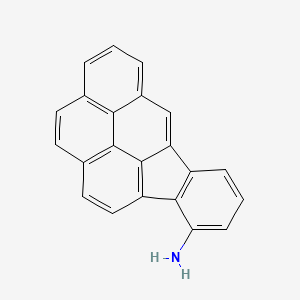
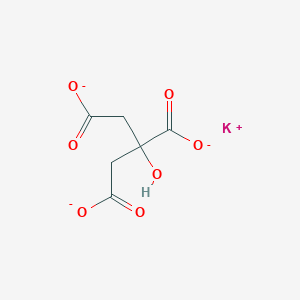

![(13-methyl-3,17-dioxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-10-yl) acetate](/img/structure/B13745966.png)
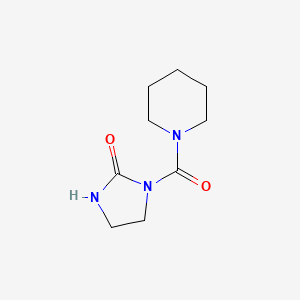
![N-Cyano-N'-[(tetrahydrofuran-2-yl)methyl]-N''-methylguanidine](/img/structure/B13745975.png)
![2-[[(2-Methoxyphenoxy)-[2-(trimethylazaniumyl)ethylamino]phosphoryl]amino]ethyl-trimethylazanium dibromide](/img/structure/B13745981.png)
![Acetamide, N-[3-[bis(phenylmethyl)amino]phenyl]-](/img/structure/B13745985.png)
